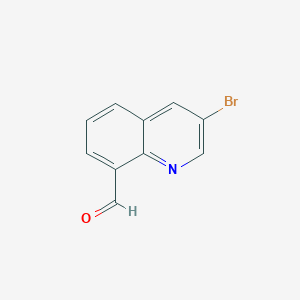

![molecular formula C20H22N2O B2451161 2-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}oxolane CAS No. 877288-96-5](/img/structure/B2451161.png)

2-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}oxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

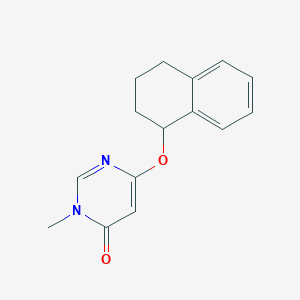

2-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}oxolane, also known as DMBO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBO is a heterocyclic compound that belongs to the class of benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Molecular and Optoelectronic Properties

One study explored molecular wires comprising π-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives. These derivatives, including variations not directly named as the compound of interest but potentially relevant due to the structural similarity in their synthesis and applications, were analyzed for their synthesis, redox properties, structural stability, and optoelectronic characteristics. The research highlighted the stability and potential applications of these molecular wires in optoelectronic devices due to their unique structural and electronic properties (Wang et al., 2006).

Nanotechnology in Agriculture

Another application found in the literature is the use of polymeric and solid lipid nanoparticles for the sustained release of agricultural chemicals. While not directly mentioning the compound , the study underscores the broader scientific interest in manipulating chemical structures for improved delivery and efficacy of compounds in agricultural settings. This research focuses on how nanoparticles can alter the release profiles of bioactive compounds, suggesting a potential area where the compound of interest might find application (Campos et al., 2015).

Fluorescent Properties for Imaging

Research on oxazolone derivatives, which share a semblance of structural complexity with the compound of interest, has been conducted to explore their two-photon absorption properties. Such properties are critical for developing fluorescent markers and imaging agents in biological and materials science research. These derivatives demonstrate potential applications in high-resolution imaging and sensing technologies due to their high two-photon absorption cross-sections (Rodrigues et al., 2012).

Synthesis and Catalytic Applications

There's research on the synthesis, characterization, and catalytic applications of novel compounds, such as those involving benzimidazole fused-1,4-oxazepines. Such studies provide insight into the chemical synthesis techniques that might be applicable to or derived from the compound of interest, showcasing the scientific community's ongoing efforts to explore the potential of complex organic molecules in catalysis and synthesis processes (Almansour et al., 2016).

Mecanismo De Acción

Target of Action

It is known that benzimidazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer activities . The presence of a methyl group at the 5(6)-position on the benzimidazole scaffold has been identified as a contributing factor influencing the anticancer activity .

Mode of Action

Benzimidazole derivatives have been shown to interact with their targets and cause significant changes, often inhibiting the function of the target . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also caused a significant increase of anticancer activity .

Biochemical Pathways

Benzimidazole derivatives have been known to affect various biochemical pathways, often leading to the inhibition of cancer cell growth .

Result of Action

Benzimidazole derivatives have been shown to have significant anticancer activity, often leading to the inhibition of cancer cell growth .

Propiedades

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-2-(oxolan-2-yl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c1-14-9-10-15(2)16(12-14)13-22-18-7-4-3-6-17(18)21-20(22)19-8-5-11-23-19/h3-4,6-7,9-10,12,19H,5,8,11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEARUVBLQFZJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}oxolane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropyl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2451082.png)

![(E)-3-phenyl-N-[4-[[4-[[(E)-3-phenylprop-2-enylidene]amino]phenyl]methyl]phenyl]prop-2-en-1-imine](/img/structure/B2451083.png)

![5-Fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2451085.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-2-carboxamide](/img/structure/B2451086.png)

![2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid](/img/structure/B2451089.png)

![2-[4-(Trifluoromethyl)phenyl]pyrrole](/img/structure/B2451092.png)

![3-((6-ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2451099.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-1-methylpyridin-4(1H)-one](/img/structure/B2451101.png)